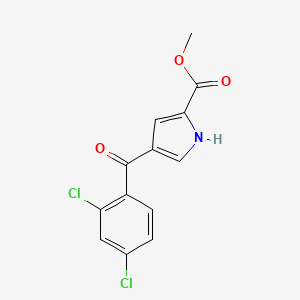
2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-
概述
描述
2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- is a heterocyclic compound that belongs to the benzoxazine family These compounds are characterized by a benzene ring fused to an oxazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- typically involves the reaction of 2-aminophenol with formaldehyde and a suitable aldehyde or ketone. One common method is the hydroxymethylation of secondary amines with formaldehyde, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, the production of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
科学研究应用
2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of advanced materials, such as high-performance polymers and resins.
作用机制
The mechanism of action of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it prevents the enzyme from relaxing supercoiled DNA, thereby inhibiting DNA replication and transcription . This mechanism is particularly relevant in its potential use as an anticancer agent.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazine: Lacks the methyl group at the 4-position.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Contains two methyl groups at the 2-position.
3,4-Dihydro-2H-1,3-benzoxazine: Has a different ring structure with the nitrogen atom in a different position.
Uniqueness
The presence of the methyl group at the 4-position in 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- enhances its chemical stability and alters its reactivity compared to its analogs. This unique structural feature contributes to its distinct biological and chemical properties, making it a valuable compound for various applications .
属性
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10-6-7-11-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRQBOOMJGYUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395970 | |
| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77901-22-5 | |
| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
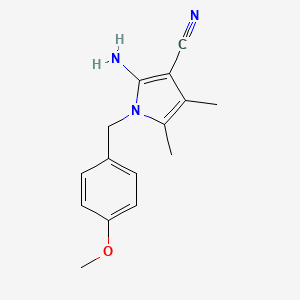
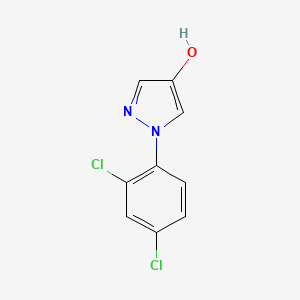
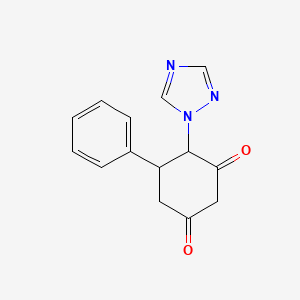
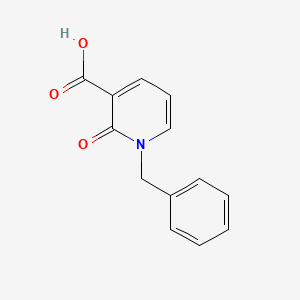



![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol](/img/structure/B1350448.png)
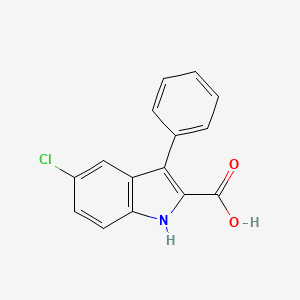
![4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1350452.png)
![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate](/img/structure/B1350457.png)
![2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1350459.png)
![2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1350460.png)
